molecular formula C18H20N2O2S2 B12147073 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147073
M. Wt: 360.5 g/mol
InChI Key: VKFVQDGPSKKDJH-UHFFFAOYSA-N
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Description

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with ethyl, methoxybenzyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, using ethyl halides in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thienopyrimidine core.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under mild conditions.

    Final Modifications: Any additional modifications, such as methylation, are carried out in the final steps to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the methoxybenzyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying thienopyrimidine chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through binding to these targets, altering their activity or function, and subsequently influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and dimethyl groups, along with the methoxybenzyl sulfanyl moiety, provides a unique combination of steric and electronic effects that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2O2S2/c1-5-20-17(21)15-11(2)12(3)24-16(15)19-18(20)23-10-13-7-6-8-14(9-13)22-4/h6-9H,5,10H2,1-4H3

InChI Key

VKFVQDGPSKKDJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC(=C2C)C

Origin of Product

United States

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